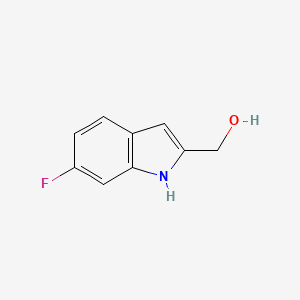

(6-fluoro-1H-indol-2-yl)methanol

描述

(6-fluoro-1H-indol-2-yl)methanol is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-fluoro-1H-indol-2-yl)methanol typically involves the introduction of a fluorine atom into the indole ring followed by the addition of a hydroxymethyl group. One common method is the electrophilic fluorination of 1H-indole-2-carboxaldehyde followed by reduction to obtain the desired compound. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

(6-fluoro-1H-indol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding indole derivative without the hydroxymethyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: (6-fluoro-1H-indol-2-yl)carboxaldehyde or (6-fluoro-1H-indol-2-yl)carboxylic acid.

Reduction: 6-fluoro-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

Antiviral Activity

Recent studies have indicated that derivatives of indole compounds, including (6-fluoro-1H-indol-2-yl)methanol, exhibit promising antiviral properties. For instance, research has highlighted the potential of indole derivatives to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. The structural modifications at the C6 position, such as fluorination, have been shown to enhance binding affinity and inhibitory activity against integrase, suggesting that this compound could serve as a lead compound for developing new antiviral agents .

Anticancer Properties

The indole scaffold is well-known for its anticancer activities. This compound has been explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that compounds with an indole core can modulate signaling pathways involved in cell proliferation and survival, making them suitable candidates for cancer therapy .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological effects. Specifically, this compound has been identified as a potential ligand for histamine H3 receptors, which are implicated in various neurological disorders such as schizophrenia and depression. By acting as an antagonist or inverse agonist at these receptors, this compound may contribute to therapeutic strategies aimed at treating mood disorders and cognitive impairments .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents at the indole core significantly influence biological activity. For example, modifications at the C3 and C6 positions have been shown to enhance potency against specific targets while reducing off-target effects .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The introduction of the fluorine atom at the 6-position can be achieved through electrophilic fluorination methods or via nucleophilic substitution reactions. These synthetic strategies allow for the generation of a library of derivatives that can be screened for biological activity .

Case Studies and Research Findings

作用机制

The mechanism of action of (6-fluoro-1H-indol-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

1H-indol-2-ylmethanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

6-chloro-1H-indol-2-ylmethanol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.

6-fluoro-1H-indole: Lacks the hydroxymethyl group, which can influence its solubility and biological activity.

Uniqueness

(6-fluoro-1H-indol-2-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activities. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxymethyl group can increase its solubility and facilitate further chemical modifications.

生物活性

(6-fluoro-1H-indol-2-yl)methanol is a synthetic compound belonging to the indole family, characterized by a fluorine atom at the 6-position and a hydroxymethyl group at the 2-position of the indole ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Overview of Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Properties : It has shown potential effectiveness against certain viral infections.

- Antimicrobial Activity : Similar indole derivatives have demonstrated significant activity against various bacterial strains.

- Cholinesterase Inhibition : This compound may inhibit cholinesterase, which is crucial for neurotransmission, thereby impacting neurological functions .

The biological activity of this compound is believed to be mediated through specific interactions with various molecular targets:

- Binding Affinity : The unique substitution pattern enhances binding affinity to multiple receptors and enzymes, which can modulate biological pathways.

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cellular processes, such as cholinesterase, which affects neurotransmitter breakdown and signaling.

- Influence on Gene Expression : Indole derivatives can modulate gene expression and cellular metabolism, impacting cell proliferation and apoptosis pathways .

Biochemical Pathways Affected

Indole derivatives, including this compound, are known to influence several biochemical pathways:

| Pathway | Description |

|---|---|

| Cholinergic Pathway | Inhibition of cholinesterase activity affects acetylcholine levels, influencing synaptic transmission. |

| Antiviral Pathway | Potential inhibition of viral replication mechanisms through receptor interaction. |

| Antimicrobial Pathway | Disruption of bacterial cell wall synthesis or function via enzyme inhibition. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Activity : A study highlighted its potential effectiveness against influenza A virus, showcasing its role in inhibiting viral replication through receptor binding .

- Antimicrobial Properties : Research has indicated that indole derivatives exhibit significant antibacterial activity against resistant strains, suggesting that this compound could be further developed as an antimicrobial agent.

- Neuropharmacological Effects : Investigations into cholinesterase inhibition revealed that this compound could influence cognitive functions by modulating neurotransmitter levels .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (6-fluoro-1H-indol-2-yl)methanol, and how can reaction conditions be optimized?

- Methodology :

- Direct fluorination : Start with a substituted indole precursor (e.g., 6-chloro-1H-indole-2-carbaldehyde) and replace the halogen using fluorinating agents like KF in DMSO under reflux .

- Reduction of carbonyl intermediates : Reduce a 6-fluoroindole-2-carbaldehyde intermediate with LiAlH₄ in anhydrous THF, followed by quenching with aqueous NH₄Cl and purification via column chromatography .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry, temperature, or solvent polarity (e.g., DMF for improved solubility) to enhance yield .

Q. How can the purity and structure of this compound be validated?

- Analytical techniques :

- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with computed data (e.g., δ ~4.6 ppm for the -CH₂OH group, δ ~110-160 ppm for aromatic carbons) .

- HRMS : Confirm molecular weight (C₉H₈FNO, calc. 165.06 g/mol) with <2 ppm error .

- X-ray crystallography : Use SHELXL for refinement if single crystals are obtained; analyze hydrogen-bonding networks involving the hydroxyl group .

Q. What safety protocols are critical when handling this compound?

- Safety measures :

- Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Use fume hoods to avoid inhalation of vapors during synthesis.

- Dispose of waste via certified hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound?

- Mechanistic insights :

- Fluorine’s electronegativity increases the indole ring’s electron-deficient character, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .

- Steric effects from the fluorine atom at position 6 may restrict rotational freedom, altering binding kinetics in catalytic pockets. Compare with non-fluorinated analogs using DFT calculations .

Q. What strategies resolve contradictions in biological activity data for fluorinated indole derivatives?

- Experimental design :

- Conduct dose-response assays across multiple cell lines to distinguish compound-specific effects from assay artifacts.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like 1-deoxy-D-xylulose-5-phosphate synthase, correlating with enzymatic inhibition data .

- Validate inconsistencies via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can this compound be functionalized for use in drug-discovery pipelines?

- Synthetic modifications :

- Esterification : Protect the hydroxyl group with acetyl chloride to improve membrane permeability .

- Cross-coupling reactions : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 3, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .

- Biological evaluation : Screen derivatives against kinase panels or bacterial biofilms to identify lead compounds .

Q. What crystallographic challenges arise during structural analysis of fluorinated indoles, and how are they addressed?

- Crystallography :

- Fluorine’s low electron density complicates X-ray data collection. Use high-intensity synchrotron radiation and SHELXD for phase resolution .

- Model disorder in the hydroxyl group using restraints in SHELXL .

- Validate thermal parameters with Hirshfeld surface analysis to confirm packing interactions .

属性

IUPAC Name |

(6-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTVSMSACXYVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307743 | |

| Record name | 6-Fluoro-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884048-32-2 | |

| Record name | 6-Fluoro-1H-indole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884048-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。